4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1-bromo-15-pentadecanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, forming the ether linkage . The reaction conditions often include refluxing the reactants in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or amides.
Scientific Research Applications
4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials.
Mechanism of Action
The mechanism of action of 4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. The long aliphatic chain may interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(4-Carboxyphenoxy)decoxy]benzoic acid
- 4-[1-(4-Carboxyphenoxy)octadecoxy]benzoic acid
- 4-[1-(4-Carboxyphenoxy)hexadecoxy]benzoic acid
Uniqueness
4-[1-(4-Carboxyphenoxy)pentadecoxy]benzoic acid is unique due to its specific chain length and ether linkage, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C29H40O6 |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-[1-(4-carboxyphenoxy)pentadecoxy]benzoic acid |
InChI |
InChI=1S/C29H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-27(34-25-19-15-23(16-20-25)28(30)31)35-26-21-17-24(18-22-26)29(32)33/h15-22,27H,2-14H2,1H3,(H,30,31)(H,32,33) |
InChI Key |
MIHPRNLTVJRCLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(OC1=CC=C(C=C1)C(=O)O)OC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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